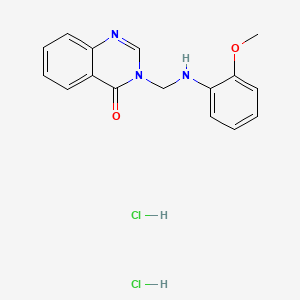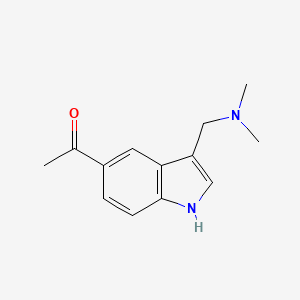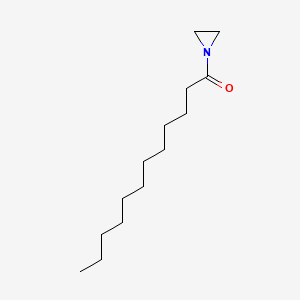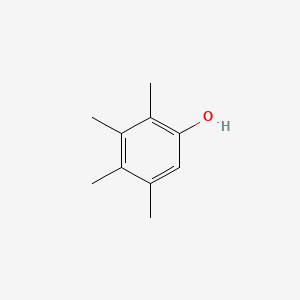![molecular formula C46H88N2O2 B13769636 (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide is a chemical compound known for its unique properties and applications. It is a solid substance commonly used in various industrial applications, including the production of printing inks and paper coatings. This compound is derived from erucic acid and ammonia through a catalytic process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide involves the reaction of erucic acid with ammonia in the presence of a catalyst. The process includes the following steps:
Amidation: Erucic acid reacts with ammonia to form the amide.
Dehydration: The reaction mixture is then dehydrated to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The process involves:
Catalytic Reaction: Using a suitable catalyst to facilitate the reaction between erucic acid and ammonia.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of printing inks, paper coatings, and as a slip agent in plastics.
Mecanismo De Acción
The mechanism of action of (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Erucamide: A similar compound derived from erucic acid, used as a slip agent and anti-blocking agent in plastics.
Oleamide: Another amide compound with similar properties, used in various industrial applications.
Stearamide: A fatty acid amide used as a lubricant and anti-blocking agent.
Uniqueness: (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide is unique due to its specific structure and properties, which make it suitable for specialized applications in printing inks, paper coatings, and as a slip agent. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C46H88N2O2 |
|---|---|
Peso molecular |
701.2 g/mol |
Nombre IUPAC |
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide |
InChI |
InChI=1S/C46H88N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45(49)47-43-44-48-46(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-44H2,1-2H3,(H,47,49)(H,48,50)/b19-17-,20-18- |
Clave InChI |
GUIUQQGIPBCPJX-CLFAGFIQSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)




![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)

![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)

